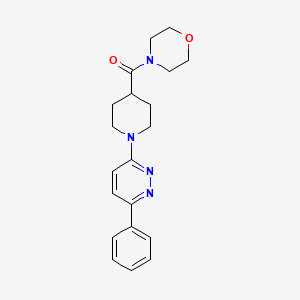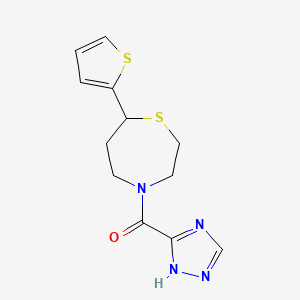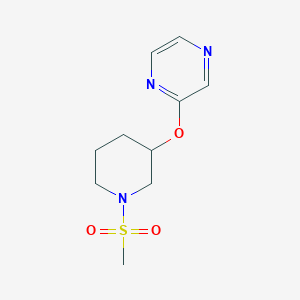
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone” is a complex organic compound. It contains a morpholino group, a phenylpyridazine group, a piperidine ring, and a methanone group. Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine derivatives are synthesized through various intra- and intermolecular reactions . These methods often involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Cancer Research: Cytotoxicity Activity
Morpholino derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. The introduction of phenylpyridine-carboxamide scaffolds has shown to be beneficial for the activity. These compounds have been tested against A549 (lung cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) cell lines, with some showing moderate cytotoxicity .
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is crucial in cancer development. Morpholino derivatives have been studied as potential inhibitors of this pathway. The inhibition can effectively block abnormal signal transduction of growth factors, suppressing cancer occurrence and development .
Synthesis of Novel Derivatives
The synthesis of novel 4-morpholino derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides has been explored. These derivatives are designed to improve pharmacological properties and enhance biological activity, particularly in the context of cancer therapeutics .
Modulating MicroRNA Activity
Morpholinos are also used to modulate microRNA activity in zebrafish embryos. This application is crucial for studying gene function during development and for understanding the role of microRNAs in various biological processes .
Gene Function During Fin Regeneration
In zebrafish, Morpholinos have been employed to probe genes during fin regeneration. This helps in understanding the mechanisms of tissue regeneration and the potential for therapeutic applications in regenerative medicine .
Determining Structure of Gene Networks
Morpholinos are instrumental in determining the structure of gene networks during development. They allow researchers to manipulate gene expression and observe the effects on developmental processes, aiding in the mapping of complex gene interactions .
Mecanismo De Acción
Target of Action
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities .
Propiedades
IUPAC Name |
morpholin-4-yl-[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c25-20(24-12-14-26-15-13-24)17-8-10-23(11-9-17)19-7-6-18(21-22-19)16-4-2-1-3-5-16/h1-7,17H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQLOAYLFKUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholino(1-(6-phenylpyridazin-3-yl)piperidin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2850700.png)




![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2850711.png)

![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)
![5-((2-chlorobenzyl)thio)-1-ethyl-6-(4-fluorobenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2850715.png)

![[6-(1,1-Dioxothiazinan-2-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2850718.png)
![7-bromo-4-(2-oxo-2H-chromene-3-carbonyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2850719.png)